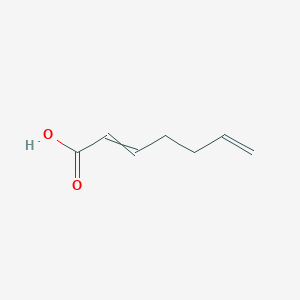
2,6-Heptadienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Heptadienoic acid is an organic compound with the molecular formula H₂C=CHCH₂CH₂CH=CHCO₂H It is a predominantly trans isomer and is known for its unique structure, which includes two conjugated double bonds and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Heptadienoic acid can be synthesized through several methods. One common approach involves the use of conjugated dienes and carboxylation reactions. For instance, the reaction of 1,3-butadiene with carbon dioxide in the presence of a catalyst can yield this compound. The reaction conditions typically involve high pressure and temperature to facilitate the carboxylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Heptadienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated carboxylic acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alcohols and amines are common reagents for esterification and amidation reactions, respectively.
Major Products
Oxidation: Aldehydes and ketones.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
2,6-Heptadienoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-Heptadienoic acid involves its interaction with various molecular targets. The conjugated double bonds and carboxylic acid group allow it to participate in a range of chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Heptadienoic acid: Similar structure but with different positions of double bonds.
2-Hydroxy-6-oxo-2,4-heptadienoic acid: Contains additional functional groups, leading to different reactivity and applications.
Uniqueness
2,6-Heptadienoic acid is unique due to its specific arrangement of double bonds and the carboxylic acid group, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
hepta-2,6-dienoic acid |
InChI |
InChI=1S/C7H10O2/c1-2-3-4-5-6-7(8)9/h2,5-6H,1,3-4H2,(H,8,9) |
InChI-Schlüssel |
QQVKNEQDEIZBLC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[(2,5-Dimethylphenyl)imino]diethanol](/img/structure/B13994883.png)
![2,7-Dichloro-4-nitrobenzo[d]thiazole](/img/structure/B13994884.png)

![4-(3-Methoxy-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)benzaldehyde](/img/structure/B13994906.png)
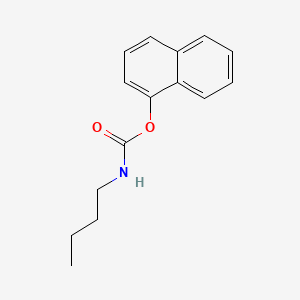
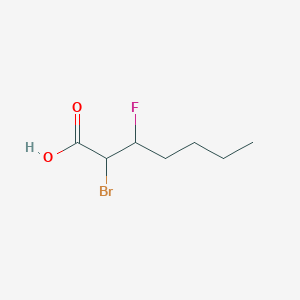
![4-N-[7-chloro-2-(4-methoxyphenyl)quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine;hydrochloride](/img/structure/B13994912.png)
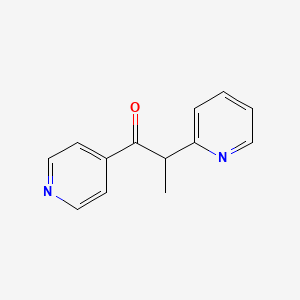


![4-Methyl-2-[[2-(2,3,4,5,6-pentachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13994934.png)
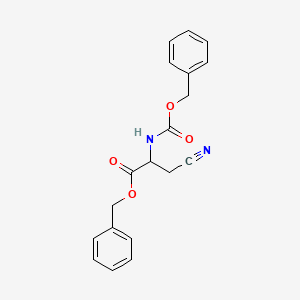
![N-[(3,4,5-trimethoxyphenyl)methyl]cyclopropanamine](/img/structure/B13994955.png)

